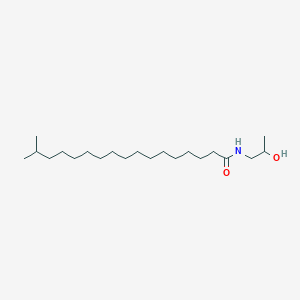
Isostearoyl monoispropanolamine
Description
Isostearoyl monoisopropanolamine is an amide derivative synthesized from isostearic acid (a branched-chain C18 fatty acid) and monoisopropanolamine (MIPA, CAS 78-96-6). Isostearic acid (16-methylheptadecanoic acid, CAS 2724-58-5) is known for its stability and emollient properties, while monoisopropanolamine is a secondary alcoholamine used in polymer additives and surfactants .
This compound likely functions as a surfactant or emulsifier in cosmetic and industrial formulations, offering benefits such as mildness, stability, and compatibility with other ingredients. Its branched isostearoyl chain enhances solubility in nonpolar matrices, distinguishing it from linear-chain analogs .
Properties
CAS No. |
152848-22-1 |
|---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO2/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(24)22-18-20(3)23/h19-20,23H,4-18H2,1-3H3,(H,22,24) |
InChI Key |
BQMLMKGBPOALFD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Biodegradability : Isostearic acid derivatives are less readily biodegradable than linear-chain fatty acids, posing challenges for environmental compliance .
- Synergistic Effects: Blending isostearoyl monoisopropanolamine with cationic surfactants (e.g., isostearyl PG-trimonium chloride, CAS 94689-36-8) enhances conditioning in hair care products .
- Market Trends: The demand for branched-chain surfactants is rising in premium cosmetics due to their sensory advantages (e.g., non-greasy feel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


